Cas no 921469-16-1 (4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide)

4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide
- 4-[[2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
- 4-(2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamido)benzamide
- 921469-16-1
- AKOS024627136
- 4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide
- F2096-0927
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- Inchi: 1S/C20H19N5O3S/c1-12-3-2-4-15(9-12)23-19(28)25-20-24-16(11-29-20)10-17(26)22-14-7-5-13(6-8-14)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,22,26)(H2,23,24,25,28)
- InChI Key: URHYUSJTWWNTJH-UHFFFAOYSA-N
- SMILES: C(N)(=O)C1=CC=C(NC(CC2=CSC(NC(=O)NC3=CC=CC(C)=C3)=N2)=O)C=C1
Computed Properties
- Exact Mass: 409.12086066g/mol
- Monoisotopic Mass: 409.12086066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 597
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 154Ų
4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2096-0927-3mg |
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide |
921469-16-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2096-0927-10μmol |
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide |
921469-16-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2096-0927-1mg |
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide |
921469-16-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2096-0927-10mg |
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide |
921469-16-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2096-0927-5mg |
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide |
921469-16-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2096-0927-15mg |
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide |
921469-16-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2096-0927-5μmol |
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide |
921469-16-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2096-0927-4mg |
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide |
921469-16-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2096-0927-25mg |
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide |
921469-16-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2096-0927-20mg |
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide |
921469-16-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide Related Literature
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1. Back matter
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on 4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide
Professional Introduction to Compound with CAS No. 921469-16-1 and Product Name: 4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide
The compound with CAS No. 921469-16-1 and the product name 4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The structural composition of this compound incorporates several key functional groups that contribute to its unique chemical properties and biological activities.
At the core of this compound's structure lies a thiazole ring, a heterocyclic compound that is widely recognized for its presence in numerous biologically active molecules. The thiazole ring in 4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide is further modified by the presence of an amino group at the 4-position, which enhances its reactivity and potential for further functionalization. This modification is particularly noteworthy, as it allows the compound to interact with various biological targets, making it a promising candidate for therapeutic applications.
The presence of a benzamide moiety in the compound's structure also plays a crucial role in its pharmacological properties. Benzamides are known for their ability to modulate enzyme activity and receptor interactions, which makes them valuable scaffolds in drug design. In 4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide, the benzamide group is linked to the thiazole ring through an acetamidine bridge, which introduces additional flexibility and reactivity into the molecule. This structural feature is particularly interesting, as it may allow for fine-tuning of the compound's biological activity through further chemical modifications.
One of the most compelling aspects of this compound is its potential as an antimicrobial agent. Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against a wide range of bacterial and fungal pathogens. The structural features of 4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide, including the thiazole ring and the benzamide moiety, are believed to contribute to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. This makes it a promising candidate for the development of novel antimicrobial drugs, particularly in light of the growing concern over antibiotic resistance.
In addition to its antimicrobial properties, this compound has also shown promise as a potential anticancer agent. Cancer research has increasingly focused on identifying small molecules that can selectively target cancer cells while minimizing toxicity to healthy cells. The complex structure of 4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide suggests that it may be able to interact with specific cancer-related proteins and enzymes, thereby inhibiting tumor growth and proliferation. Preliminary studies have indicated that this compound can induce apoptosis in certain cancer cell lines, making it an attractive candidate for further investigation in oncology research.
The synthesis of 4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of various functional groups, including the introduction of the thiazole ring and the benzamide moiety. The use of advanced synthetic techniques has allowed chemists to achieve high yields and purity levels, ensuring that the final product is suitable for further biological testing.
From a computational chemistry perspective, understanding the molecular interactions between 4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide and biological targets is crucial for optimizing its pharmacological properties. Molecular docking studies have been instrumental in predicting how this compound interacts with various enzymes and receptors. These studies have provided valuable insights into the binding affinities and mode of action of the compound, which are essential for guiding further drug development efforts.
The potential applications of this compound extend beyond antimicrobial and anticancer therapies. Research has also explored its potential as an antiviral agent, particularly against RNA viruses such as influenza and HIV. The structural features of 4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide may allow it to interfere with viral replication processes by inhibiting key viral enzymes or disrupting viral protein-protein interactions. This makes it a promising candidate for developing novel antiviral drugs that could complement existing treatments.
Another area where this compound shows promise is in neurological disorders. Several studies have suggested that thiazole derivatives can modulate neurotransmitter systems, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability of 4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamidobenzamide to interact with specific neural receptors could provide new avenues for therapeutic intervention in these debilitating conditions.
In conclusion,CAS No. 921469-16-1 represents a structurally complex and biologically active molecule with significant potential in various therapeutic areas. Its unique combination of functional groups makes it a versatile scaffold for drug design, offering opportunities for developing novel treatments against infections, cancer, viral diseases, and neurological disorders. As research continues to uncover new applications for this compound,4-2-(2-{(3-methylphenyl)carbamoylamino}-1,3-thiazol-4-yI acetamidobenzamide, will undoubtedly play a crucial role in advancing pharmaceutical science.
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